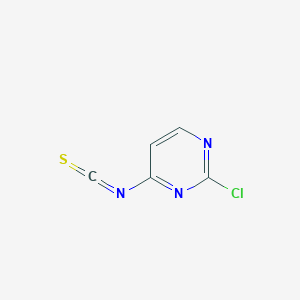![molecular formula C16H25N3O5 B13704774 2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)
2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate is a chemical compound with the molecular formula C16H25N3O5 and a molecular weight of 339.39 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ring and a piperidyl group, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering specific signaling pathways that lead to desired biological effects .
Comparison with Similar Compounds
2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate can be compared with similar compounds such as:
2,5-Dioxopyrrolidin-1-yl 3-(2-(2,6-dimethylpiperidin-1-yl)acetamido)propanoate: This compound has a similar structure but may differ in its reactivity and applications.
β-Alanine, N-[2-(2,6-dimethyl-1-piperidinyl)acetyl]-, 2,5-dioxo-1-pyrrolidinyl ester:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and applications.
Properties
Molecular Formula |
C16H25N3O5 |
|---|---|
Molecular Weight |
339.39 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[2-(2,6-dimethylpiperidin-1-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C16H25N3O5/c1-11-4-3-5-12(2)18(11)10-13(20)17-9-8-16(23)24-19-14(21)6-7-15(19)22/h11-12H,3-10H2,1-2H3,(H,17,20) |
InChI Key |
PTBUVACJFVXQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(=O)NCCC(=O)ON2C(=O)CCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


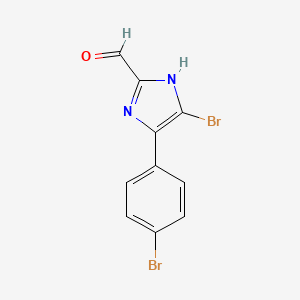
![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
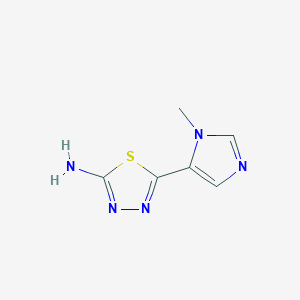

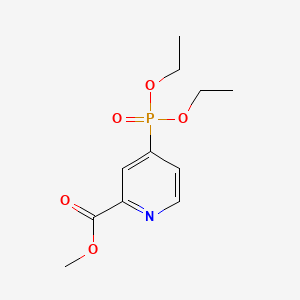
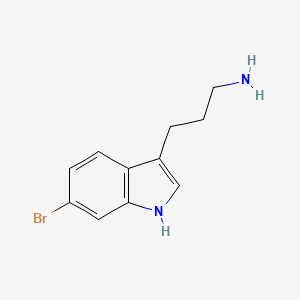
![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)
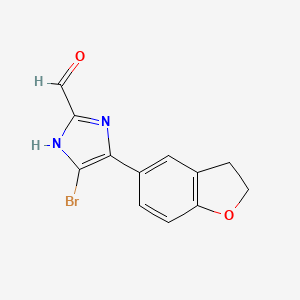
![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)
